molecular formula C18H15FN2OS B3002019 N-((5-cyclopropylpyridin-3-yl)methyl)-5-fluorobenzo[b]thiophene-2-carboxamide CAS No. 2034227-61-5

N-((5-cyclopropylpyridin-3-yl)methyl)-5-fluorobenzo[b]thiophene-2-carboxamide

Cat. No. B3002019
CAS RN: 2034227-61-5
M. Wt: 326.39
InChI Key: KNVCSADBNAJLRS-UHFFFAOYSA-N
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Description

The compound N-((5-cyclopropylpyridin-3-yl)methyl)-5-fluorobenzo[b]thiophene-2-carboxamide is a synthetic molecule that likely belongs to the class of benzo[b]thiophene carboxamide derivatives. These compounds are of interest due to their potential biological activities, which include antitumor, cytotoxic, and enzyme inhibitory effects . Although the specific compound is not directly mentioned in the provided papers, the related structures and activities discussed can provide insights into its possible characteristics and applications.

Synthesis Analysis

The synthesis of related benzo[b]thiophene carboxamide derivatives typically involves multi-step reactions that may include cyclization, amidation, and substitution reactions . For instance, the synthesis of similar compounds has been reported to involve initial reactions with amino-substituted benzo[b]thiophene precursors, followed by reactions with various reagents to introduce different functional groups . The synthesis pathways can be quite diverse, leading to a variety of heterocyclic derivatives .

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene carboxamide derivatives is characterized by the presence of a benzo[b]thiophene core, which is a fused bicyclic system consisting of a benzene ring and a thiophene ring . The carboxamide functionality is typically attached to the thiophene ring, and additional substituents can be introduced to the core structure to modulate the compound's properties . X-ray diffraction methods have been used to determine the crystal structure of similar compounds, revealing details such as bond lengths, angles, and the presence of intra- and intermolecular hydrogen bonds .

Chemical Reactions Analysis

The chemical reactivity of benzo[b]thiophene carboxamide derivatives can involve various reaction pathways, including nucleophilic attacks, cyclization, and condensation reactions . These reactions can be influenced by the nature of the substituents and the reaction conditions. For example, the presence of cyano and carboxamide groups can lead to different reactive sites, enabling the synthesis of a wide range of heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene carboxamide derivatives are influenced by their molecular structure. These compounds can exhibit solvatochromism, fluorescence, and charge transfer excited states, which are relevant for applications in fluorescent dyes and sensors . The introduction of different substituents can also affect the compound's solubility, stability, and biological activity. For instance, the cytotoxic activity against various cancer cell lines can be modulated by changing the substituents on the benzo[b]thiophene core .

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the search results, similar compounds have been found to have various therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Future Directions

Thiophene and its substituted derivatives have diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-5-fluoro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2OS/c19-15-3-4-16-13(6-15)7-17(23-16)18(22)21-9-11-5-14(10-20-8-11)12-1-2-12/h3-8,10,12H,1-2,9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVCSADBNAJLRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CNC(=O)C3=CC4=C(S3)C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-cyclopropylpyridin-3-yl)methyl)-5-fluorobenzo[b]thiophene-2-carboxamide

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